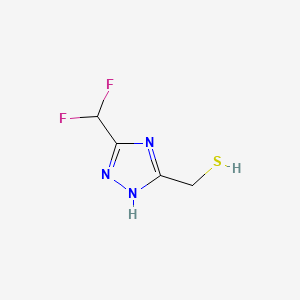![molecular formula C10H19FN2O4S B13458865 tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)
tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a fluorosulfonyl-substituted pyrrolidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group is introduced via a sulfonylation reaction using a fluorosulfonylating agent.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can lead to the formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and tert-butyl carbamate group contribute to the compound’s overall stability and reactivity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties but lacking the fluorosulfonyl and pyrrolidine functionalities.
N-Boc-protected anilines: Compounds with a tert-butyl carbamate group used in organic synthesis, but with different reactivity and applications.
Fluorosulfonyl-substituted pyrrolidines: Compounds with similar fluorosulfonyl groups but different substituents on the pyrrolidine ring.
Uniqueness
tert-Butyl N-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications where both the protective carbamate group and the reactive fluorosulfonyl group are required.
Properties
Molecular Formula |
C10H19FN2O4S |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
tert-butyl N-[[(2S)-1-fluorosulfonylpyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H19FN2O4S/c1-10(2,3)17-9(14)12-7-8-5-4-6-13(8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
LOWQYVSJKLPHJK-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN1S(=O)(=O)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



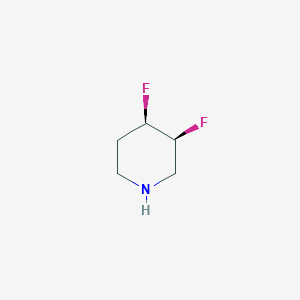
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
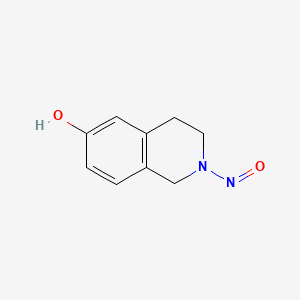
![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
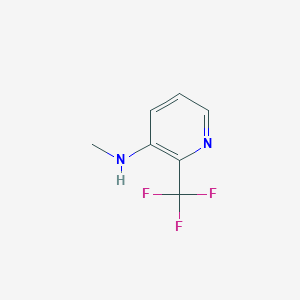

![(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)
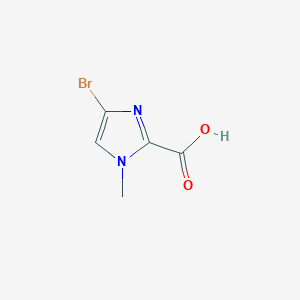
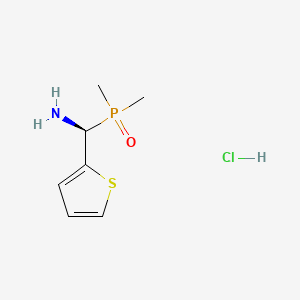

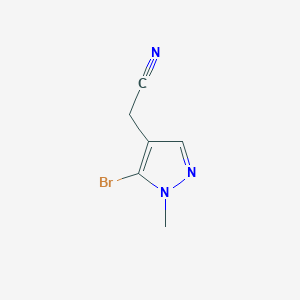
![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
